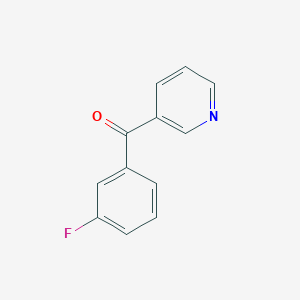

3-(3-Fluorobenzoyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-fluorophenyl)-pyridin-3-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO/c13-11-5-1-3-9(7-11)12(15)10-4-2-6-14-8-10/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVCOTJIGFKWIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70513238 | |

| Record name | (3-Fluorophenyl)(pyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70513238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79568-07-3 | |

| Record name | (3-Fluorophenyl)(pyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70513238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodological Advancements for 3 3 Fluorobenzoyl Pyridine and Its Derivatives

Direct Synthesis Approaches to 3-(3-Fluorobenzoyl)pyridine

The direct formation of 3-(3-Fluorobenzoyl)pyridine can be achieved through several synthetic methodologies, primarily involving organometallic chemistry and classical acylation reactions.

Organometallic Coupling Reactions

A notable organometallic route provides a direct synthesis of 3-(3-Fluorobenzoyl)pyridine from readily available precursors. This method involves the reaction of an organolithium reagent with a pyridine-based nitrile.

Detailed Research Findings: One documented procedure involves a lithium-halogen exchange to generate the organometallic nucleophile, which then attacks the nitrile. prepchem.com The synthesis starts with 3-bromofluorobenzene, which is cooled to low temperatures (-78 °C) in an ether solvent. A solution of tert-butyllithium (B1211817) is added, which selectively replaces the bromine atom with lithium, forming 3-fluorophenyllithium (B15423450). This highly reactive organolithium species is then added to a solution of 3-cyanopyridine. prepchem.com

The nucleophilic carbon of the 3-fluorophenyllithium attacks the electrophilic carbon of the nitrile group in 3-cyanopyridine. ucalgary.ca This addition forms an intermediate imine salt. ucalgary.capearson.com Subsequent acidic workup hydrolyzes this intermediate to yield the final ketone product, 3-(3-Fluorobenzoyl)pyridine. ucalgary.ca This method is effective because the ketone is only formed during the aqueous workup, preventing a secondary reaction between the organolithium reagent and the newly formed ketone. ucalgary.ca

| Reactant 1 | Reactant 2 | Reagent | Key Step | Product |

| 3-Bromofluorobenzene | 3-Cyanopyridine | tert-Butyllithium | Formation of 3-fluorophenyllithium, followed by nucleophilic addition to the nitrile. prepchem.comucalgary.ca | 3-(3-Fluorobenzoyl)pyridine |

Acylation Pathways

Acylation reactions, particularly those employing acyl halides like 3-fluorobenzoyl chloride, represent a classical approach to forming aryl ketones. The most common of these is the Friedel-Crafts acylation.

Detailed Research Findings: The Friedel-Crafts acylation involves the reaction of an arene with an acyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). sigmaaldrich.com The Lewis acid coordinates to the acyl chloride, forming a highly electrophilic acylium ion, which is then attacked by the aromatic ring. sigmaaldrich.com

However, the direct Friedel-Crafts acylation of pyridine (B92270) itself is challenging. Pyridine is an electron-deficient heterocycle, which makes it less reactive towards electrophilic aromatic substitution. Furthermore, the nitrogen atom in the pyridine ring acts as a Lewis base and readily coordinates with the Lewis acid catalyst, deactivating the ring even further and preventing the catalyst from activating the acyl chloride.

Synthetic Routes to Complex Architectures Incorporating the Fluorobenzoylpyridine Moiety

The 3-fluorobenzoylpyridine motif serves as a crucial component in the synthesis of more elaborate molecular structures, including fused heterocyclic systems with significant biological activity.

Construction of Fused Heterocyclic Systems

The 3-fluorobenzoyl group is frequently incorporated into indole (B1671886) scaffolds, a common core in many pharmaceutical compounds. A key example is the synthesis of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, a selective inhibitor of human monoamine oxidase B (MAO-B). organic-chemistry.orgnih.gov

Detailed Research Findings: The synthesis of this class of compounds is typically achieved through the N-acylation of a pre-formed indole ring. nih.gov In a representative synthesis, an indole precursor, such as N-(1H-indol-5-yl)pyrazine-2-carboxamide, is treated with 3-fluorobenzoyl chloride. organic-chemistry.org The reaction is often carried out in the presence of a base, like sodium hydride or cesium carbonate (Cs₂CO₃), in a suitable solvent such as dimethylformamide (DMF) or xylene. nih.govnih.gov The base deprotonates the indole nitrogen, creating a nucleophilic anion that subsequently attacks the electrophilic carbonyl carbon of 3-fluorobenzoyl chloride, displacing the chloride and forming the N-acylated indole product. nih.govnih.gov Microwave heating technology has also been employed to facilitate this transformation efficiently. nih.gov

| Indole Precursor | Acylating Agent | Base/Solvent | Product |

| N-(1H-indol-5-yl)pyrazine-2-carboxamide | 3-Fluorobenzoyl Chloride | Base (e.g., Cs₂CO₃) in solvent (e.g., xylene) | N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide nih.govorganic-chemistry.org |

The fluorobenzoylpyridine structure is also a key element in the synthesis of indolizine (B1195054) derivatives. Indolizines are fused heterocyclic systems containing a bridgehead nitrogen atom that are of interest for their diverse biological activities.

Detailed Research Findings: A general and effective method for constructing the indolizine core is the 1,3-dipolar cycloaddition reaction (also known as the Tschitschibabin reaction). researchgate.net This strategy involves the reaction of a pyridinium (B92312) ylide with a suitable dipolarophile, such as an activated alkyne. researchgate.net

In the context of synthesizing compounds like 7-amino-3-(4-fluorobenzoyl)indolizine-1-carboxylate, the process begins by forming a pyridinium salt. prepchem.comvulcanchem.com This is achieved by reacting a substituted pyridine, such as 4-aminopyridine, with a phenacyl bromide derivative (e.g., a 2-bromo-1-(4-fluorophenyl)ethan-1-one to incorporate the desired fluorobenzoyl moiety). prepchem.comvulcanchem.com The resulting N-(aroylmethyl)pyridinium salt is then treated with a base (like potassium carbonate) to generate a pyridinium ylide in situ. This ylide, a 1,3-dipole, subsequently reacts with an electron-deficient alkyne, such as ethyl propiolate, via a [3+2] cycloaddition reaction to construct the fused indolizine ring system. prepchem.comresearchgate.net This methodology provides a versatile route to a wide range of substituted 3-aroylindolizines. nih.gov

| Pyridine Reactant | Aroylating Agent for Salt | Alkyne Dipolarophile | Key Reaction | Product Class |

| 4-Aminopyridine | 2-Bromo-1-(4-fluorophenyl)ethan-1-one | Ethyl propiolate | 1,3-Dipolar cycloaddition of pyridinium ylide. prepchem.comresearchgate.net | 7-Amino-3-aroylindolizine-1-carboxylates |

Catalytic Synthesis Methodologies

Catalysis offers powerful tools for the synthesis of pyridines, enabling reactions with high efficiency, selectivity, and functional group tolerance.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki coupling, decarboxylative cross-coupling for related bipyridines)

Suzuki Coupling

The Suzuki cross-coupling reaction, which forms a carbon-carbon bond by coupling an organoboron species with a halide using a palladium catalyst, is a versatile method for synthesizing biaryls, including those containing a pyridine ring. nih.govwikipedia.org A highly efficient, ligand-free Suzuki reaction has been developed using palladium acetate (B1210297) as the catalyst in an aqueous medium. nih.gov This method was used for the regioselective synthesis of 3,5-dichloro-2-arylpyridines from 2,3,5-trichloropyridine (B95902) and various arylboronic acids, with no di- or tri-substituted products observed. nih.govresearchgate.net The catalytic cycle generally involves oxidative addition of the halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

Table 1: Ligand-Free Suzuki Coupling of 2,3,5-Trichloropyridine with Phenylboronic Acid nih.gov

| Entry | Solvent | Base | Yield (%) |

|---|---|---|---|

| 1 | H₂O/Toluene | Na₂CO₃ | 86 |

| 2 | H₂O/Dioxane | Na₂CO₃ | 90 |

| 3 | H₂O/THF | Na₂CO₃ | 93 |

| 4 | H₂O/Ethanol (B145695) | Na₂CO₃ | 95 |

Decarboxylative Cross-Coupling

Decarboxylative cross-coupling has emerged as a powerful method for C-C bond formation, particularly for the synthesis of biaryl and heterobiaryl compounds. mdpi.com This reaction allows for the coupling of aromatic carboxylates with aryl halides. For instance, a microwave-assisted, palladium-catalyzed decarboxylative cross-coupling of pyridyl carboxylates with bromopyridines has been reported for the synthesis of bipyridines. mdpi.compreprints.org This method can be applied to both 3-pyridyl and 4-pyridyl carboxylates. mdpi.com In some variations, a dinuclear palladium pincer complex is used as a catalyst, combining the decarboxylation of picolinic acid with the C-H activation of another pyridine molecule. mdpi.compreprints.org

Organocatalytic Approaches (e.g., Lewis base activated systems for carbonyl pyridine reduction)

Organocatalysis provides a metal-free alternative for the synthesis of pyridine derivatives, often under mild conditions. rsc.org

L-proline Catalysis: A simple protocol for preparing pyridine derivatives involves the refluxing of a 1,3-dicarbonyl compound with a substituted acetamide (B32628) (like cyanoacetamide) in the presence of L-proline as an organocatalyst. This method features satisfactory yields and short reaction times. derpharmachemica.comderpharmachemica.com

Three-Component Reactions: A novel strategy for synthesizing 2,3,4-trisubstituted pyridines involves an organocatalyzed three-component reaction of ketones, α,β-unsaturated aldehydes, and ammonium (B1175870) acetate. This protocol leads to a rapid N-annulation through C-C and C-N bond formation in a single step. rsc.org

Photochemical Functionalization: A photochemical organocatalytic method enables the functionalization of pyridines with radicals derived from allylic C-H bonds, forming a new C(sp²)-C(sp³) bond. This approach utilizes the reactivity of pyridinyl radicals generated from the single-electron reduction of pyridinium ions. acs.org

Hydrogenation and Reduction Strategies for Pyridine Moieties

The reduction of the pyridine ring to produce tetrahydropyridines and piperidines is a fundamental transformation.

Catalytic Hydrogenation: This is a typical method for producing piperidines, using H₂ gas and heterogeneous catalysts. researchgate.net Activating the pyridine as a pyridinium cation with acid can facilitate reduction under milder conditions, though this can introduce issues with waste and corrosion. researchgate.net

Transfer Hydrogenation: A rhodium complex, [Cp*RhCl₂]₂, catalyzed by an iodide anion, can efficiently perform the transfer hydrogenation of quaternary pyridinium salts. This method, using a formic acid/triethylamine mixture, can selectively yield either 1,2,3,6-tetrahydropyridines or piperidines depending on the substitution pattern. researchgate.net

Chemical Reduction: Pyridine can be rapidly reduced to piperidine (B6355638) in excellent yield at room temperature using samarium diiodide (SmI₂) in the presence of water. clockss.org The order of addition of reagents is critical to achieving high yields. clockss.org

Hydroboration and Hydrosilylation: These reactions often proceed under mild conditions and allow for the partial reduction of pyridines with excellent regioselectivity, providing access to various di- and tetrahydropyridine (B1245486) isomers. acs.org

Multi-component Reactions and Cascade Sequences (e.g., Knoevenagel condensation/Michael addition)

Multi-component reactions (MCRs) and cascade sequences are highly efficient strategies for building molecular complexity in a single pot, enhancing atom economy and simplifying synthetic procedures. bohrium.comtaylorfrancis.com

Hantzsch Pyridine Synthesis: This classic MCR involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia (B1221849) or ammonium acetate. wikipedia.org The initial product is a dihydropyridine (B1217469), which can be subsequently oxidized to the aromatic pyridine. wikipedia.org This method is valued for its atom efficiency and has been adapted for greener synthesis using ionic liquids or aqueous micelles. taylorfrancis.comwikipedia.org

Knoevenagel Condensation/Michael Addition Cascade: This sequence is a powerful tool in heterocyclic synthesis. rsc.org The Knoevenagel condensation involves the nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration. slideshare.net In a cascade process, this can be followed by a Michael addition. For example, a tandem Knoevenagel condensation-Michael addition has been used to generate antibody-drug conjugates by reacting a pyrazolone (B3327878) with an aldehyde-labeled protein. nih.gov This sequence is also integral to the one-pot synthesis of chromeno[3,2-c]pyridines and other fused systems. mdpi.com Borax has been shown to be an efficient, inexpensive, and environmentally benign catalyst for domino Knoevenagel-Michael reactions to build highly functionalized pyridines. rsc.org

Other Cascade Reactions: A variety of cascade reactions have been developed for pyridine synthesis. A catalyst-free approach for synthesizing pyridine-fused coumarins from chromone (B188151) derivatives in water proceeds via a chemoselective Michael addition–heterocyclization–intramolecular cyclization sequence. rsc.org Another five-component cascade reaction to form thiazolo[3,2-a]pyridine derivatives involves domino N,S-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization. rsc.org

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 3-(3-Fluorobenzoyl)pyridine |

| 3-[2-(N,N-dimethylamino)ethyl]-5-(4-fluorobenzoyl)amino-2-methylfuro[3,2-b]pyridine |

| Furo[3,2-b]pyridine |

| Chromeno[3,2-c]pyridine |

| Pyrazolo[3,4-b]pyridine |

| Methyl 4-(6-chloro-2-iodopyridin-3-yloxy)-substituted-butenoate |

| Arylglyoxal monohydrate |

| Quinoline-2,4-dione |

| β-naphthol |

| Benzo researchgate.netrsc.orgchromeno[3,2-c]quinolone |

| Benzo[h]thieno[3,4-c]chromene |

| Dimethyl acetylenedicarboxylate (B1228247) (DMAD) |

| 5-Amino-1-phenylpyrazole |

| α,β-Unsaturated ketone |

| 3-Aminopyrazole |

| Diethyl 2-(ethoxymethylene)malonate |

| 3-Arylidene-1-pyrroline |

| 2,3,5-Trichloropyridine |

| Arylboronic acid |

| 3,5-Dichloro-2-arylpyridine |

| Picolinic acid |

| Bromopyridine |

| 1,3-Dicarbonyl compound |

| Cyanoacetamide |

| α,β-Unsaturated aldehyde |

| Ammonium acetate |

| 1,2,3,6-Tetrahydropyridine |

| Piperidine |

| β-keto ester |

| Thiazolo[3,2-a]pyridine |

| Coumarin |

| Chromone |

Cyclization and Rearrangement Reactions (e.g., Bohlmann-Rahtz Pyridine Synthesis)

The construction of the pyridine ring in 3-(3-Fluorobenzoyl)pyridine and its derivatives can be achieved through various synthetic strategies involving cyclization and rearrangement reactions. These methods are fundamental in heterocyclic chemistry, allowing for the assembly of the pyridine core from acyclic precursors. Among these, the Bohlmann-Rahtz pyridine synthesis stands out as a classic and versatile method for preparing substituted pyridines.

The Bohlmann-Rahtz synthesis, first reported in 1957, is a robust two-step process for generating 2,3,6-trisubstituted pyridines. wikipedia.orgorganic-chemistry.orgjk-sci.com The reaction proceeds through the condensation of an enamine with an ethynylketone (an alkynone) to form an aminodiene intermediate. organic-chemistry.orgsynarchive.com This intermediate, upon heating, undergoes E/Z isomerization followed by a cyclodehydration to yield the final pyridine product. organic-chemistry.org The use of an ynone is advantageous as it obviates the need for a separate oxidation step to aromatize the ring, a step often required in related syntheses like the Hantzsch dihydropyridine synthesis. organic-chemistry.org

A plausible Bohlmann-Rahtz pathway to a derivative of 3-(3-Fluorobenzoyl)pyridine would involve the reaction of 1-(3-fluorophenyl)prop-2-yn-1-one with an appropriate enamine, such as ethyl 3-aminocrotonate . The initial Michael addition would form the key aminodiene intermediate, which would then cyclize upon heating to form an ethyl 2-methyl-6-(3-fluorophenyl)nicotinate derivative, where the 3-fluorobenzoyl moiety is attached to the pyridine ring.

Furthermore, the development of one-pot, three-component modifications has enhanced the practicality of this synthesis. core.ac.uk In these procedures, the enamine is generated in situ from a 1,3-dicarbonyl compound and an ammonia source, like ammonium acetate, which then reacts directly with the alkynone. organic-chemistry.orgcore.ac.uk This approach avoids the isolation of the often unstable enamine precursor and streamlines the synthesis of polysubstituted pyridines with excellent regiochemical control. core.ac.uk

The table below summarizes various conditions and catalysts that have been successfully employed in modified Bohlmann-Rahtz reactions to synthesize substituted pyridines.

| Catalyst/Solvent System | Reactants | Temperature | Outcome | Reference |

| Acetic Acid or Amberlyst-15 | Enamino ester and alkynone | 50°C | One-step synthesis, good to excellent yields (65-95%) | organic-chemistry.org |

| Ytterbium triflate (III) or Zinc bromide (II) | Enamine and ethynyl (B1212043) ketone | Varies (Reflux) | Catalyzes cyclodehydration, lowering reaction temperature | jk-sci.com |

| None (Ethanol as solvent) | 1,3-Dicarbonyl, ammonium acetate, alkynone | Varies | Mild, acid-free conditions for three-component synthesis | organic-chemistry.org |

| Microwave Irradiation | Ethyl β-aminocrotonate and alkynones | 80°C or 130°C | Rapid synthesis of cyanopyridines in good yields | core.ac.uk |

Beyond the Bohlmann-Rahtz approach, other cyclization strategies are relevant for the synthesis of 3-aroylpyridines. One such method involves the reaction of 1-aryl-3-dimethylaminopropenones with a 1,3-dicarbonyl compound like acetylacetone (B45752) in the presence of ammonium acetate and acetic acid to yield 6-substituted-3-aroylpyridines. researchgate.net This represents a [3+3] annulation pathway to the pyridine core.

Rearrangement reactions also offer routes to pyridine derivatives. While not directly forming the benzoylpyridine structure, reactions like the Beckmann rearrangement can be used to modify existing structures. libretexts.org For instance, the oxime of a precursor ketone could be rearranged to an amide, a reaction that has been studied for phenyl 2-pyridyl ketone oximes. acs.org This highlights the potential for rearrangement reactions in the functionalization and diversification of pyridine-based compounds.

Elucidation of Reaction Mechanisms and Kinetics

Investigation of Nucleophilic and Electrophilic Substitution Pathways involving Fluoropyridine Derivatives

The pyridine (B92270) ring's reactivity is significantly influenced by the electronegativity of the nitrogen atom and the presence of substituents like fluorine. This duality governs its behavior in substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): Fluoropyridines are generally more reactive towards nucleophiles than their chloro- or bromo- counterparts. The high electronegativity of fluorine enhances the rate of nucleophilic aromatic substitution (SNAr). For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide (NaOEt) in ethanol (B145695) is approximately 320 times faster than the corresponding reaction with 2-chloropyridine. nih.govacs.org This reactivity is attributed to fluorine's ability to stabilize the intermediate Meisenheimer complex through its inductive effect.

The substitution typically occurs at positions ortho and para (2-, 4-, and 6-positions) to the nitrogen atom, as these positions are electronically deficient. In perfluoropyridine (PFPy), sequential substitution is observed, with initial nucleophilic attack exclusively at the 4-position, followed by substitution at the 2- and 6-positions. nih.gov While the classic SNAr mechanism proceeds via a two-step process involving a Meisenheimer intermediate, a concerted (CSNAr) mechanism has also been debated for electron-poor arenes that cannot effectively stabilize the negative charge of the intermediate. nih.gov

In the synthesis of methyl 3-fluoropyridine-4-carboxylate, the nitro group of a precursor is successfully replaced by a fluoride (B91410) anion via nucleophilic aromatic substitution, demonstrating a viable pathway for introducing fluorine into the pyridine ring. researchgate.net

Electrophilic Aromatic Substitution (SEAr): In contrast to its reactivity with nucleophiles, the pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.org Electrophilic substitution requires more drastic conditions compared to benzene (B151609) and preferentially occurs at the 3- and 5-positions. quimicaorganica.orgstudy.com Attack at the 2- or 4-positions is disfavored because it leads to an unstable resonance structure where the electronegative nitrogen atom bears a positive charge. quimicaorganica.orgstudy.comyoutube.com

Theoretical studies using Molecular Electron Density Theory (MEDT) on the nitration of pyridine with the nitronium ion (NO₂⁺) indicate that the reaction has a low activation Gibbs free energy. However, in the strongly acidic medium required for the reaction, pyridine is fully protonated, which strongly deactivates the ring towards electrophilic attack, preventing the reaction from occurring experimentally under these conditions. rsc.org The presence of activating groups or conversion to a pyridine-N-oxide can make the ring more susceptible to electrophilic substitution. youtube.com

Table 1: Regioselectivity in Substitution Reactions of Pyridine Derivatives

| Reaction Type | Preferred Position(s) | Rationale |

| Nucleophilic Substitution | 2, 4, 6 | These positions are electron-deficient due to the inductive effect of the ring nitrogen, facilitating nucleophilic attack. |

| Electrophilic Substitution | 3, 5 | Attack at these positions avoids the formation of an unstable resonance structure with a positive charge on the electronegative nitrogen atom. quimicaorganica.orgstudy.com |

Mechanistic Studies of Coupling Reactions and Heterocycle Formation (e.g., metal-catalyzed processes)

Metal-catalyzed cross-coupling reactions are powerful tools for constructing complex heterocyclic systems from fluoropyridine building blocks. Rhodium and Palladium catalysts are frequently employed in these transformations.

A notable example is the Rh(III)-catalyzed synthesis of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This method utilizes a C-H functionalization approach. The mechanism avoids the use of nucleophilic alcoholic solvents, which could otherwise cause displacement of the fluorine atom under basic conditions. nih.gov The reaction demonstrates high regioselectivity, even with terminal alkynes, yielding single isomers of the 3-fluoropyridine (B146971) products. nih.gov

Palladium-catalyzed intramolecular C-H arylation has also been used to synthesize fused nitrogen-containing heterocycles from pyridine derivatives. beilstein-journals.org The reaction involves the cyclization of substrates like N-aryl-2-quinolinecarboxyamides bearing a C-Br bond. The efficiency of the cyclization is significantly improved by the addition of a phosphine (B1218219) ligand, such as triphenylphosphine (B44618) (PPh₃), which facilitates the catalytic cycle. beilstein-journals.org

Analysis of Cyclization and Rearrangement Mechanisms in Heterocyclic Synthesis

Cyclization and rearrangement reactions provide pathways to novel heterocyclic structures that may be difficult to access through other means. These reactions often proceed through complex, multi-step mechanisms.

One such transformation is an aryne-mediated rearrangement cascade. In the reaction of 3,6-di(2-pyridyl)-1,2,4,5-tetrazine with benzyne, a complex rearrangement occurs where five bonds are broken and three new bonds are formed to produce pyrido[1,2-a]indoles. nih.gov Density Functional Theory (DFT) studies revealed the mechanism involves an initial Diels-Alder/retro-Diels-Alder sequence, followed by a nucleophilic attack of a pyridine nitrogen on the aryne triple bond, leading to a zwitterionic intermediate that undergoes subsequent ring closure and bond cleavage steps. nih.gov

The Dimroth rearrangement is another important process in heterocyclic chemistry, involving the transposition of ring atoms, typically a nitrogen and an adjacent exocyclic heteroatom. nih.gov This rearrangement can be initiated by heat, irradiation, or changes in pH. The mechanism is often described as an ANRORC process (Addition of Nucleophile, Ring Opening, and Ring Closure), where a nucleophile adds to the heterocycle, leading to the opening of the ring, followed by re-closure to form the rearranged product. nih.gov

Formal (3+2) and (3+3) cyclization reactions utilizing pyridinium (B92312) 1,4-zwitterions are also effective for synthesizing five- and six-membered heterocyclic rings. mdpi.com For example, a (3+2) cyclization with trifluoroacetaldehyde (B10831) oxime involves a cascade of S-nucleophilic addition and N-Michael reactions, followed by a retro-Michael reaction that extrudes the pyridine group to furnish the final product. mdpi.com

Computational Mechanistic Insights for Organic Transformations (e.g., DFT studies of cycloaddition reactions)

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for elucidating reaction mechanisms, transition state structures, and the factors controlling selectivity in organic transformations.

DFT studies have been employed to investigate the regio- and stereoselectivity of [3+2] cycloaddition reactions used to synthesize five-membered heterocycles like pyrazoles. mdpi.comimist.ma These calculations help to identify whether products are formed under kinetic or thermodynamic control by comparing the activation barriers and stability of different potential products. For instance, in the reaction between diazopropane (B8614946) and chalcone (B49325) derivatives, DFT calculations, combined with experimental analysis, confirmed that pyrazole (B372694) derivatives are the kinetic adducts. mdpi.com The electronic effects of substituents, such as fluorine atoms on an aromatic ring, can influence the activation barriers and product stability, thereby altering the reaction outcome. mdpi.com

DFT calculations at the B3LYP/6-311++G(d,p) level have been used to study the molecular structures, thermochemical properties, and chemical reactivity of 3-halopyridines, including 3-fluoropyridine, in various solvent environments. researchgate.net Such studies show that while molecular parameters are only slightly influenced by solvent polarity, properties like vibration frequencies and chemical reactivity are significantly affected. researchgate.net These computational insights are vital for predicting and understanding the behavior of molecules like 3-(3-Fluorobenzoyl)pyridine in different reaction media.

Table 2: Computational Methods in Mechanistic Studies

| Computational Method | Application in Heterocyclic Chemistry | Key Insights Provided |

| Density Functional Theory (DFT) | Elucidation of cycloaddition and rearrangement reaction mechanisms involving fluoropyridines. nih.govmdpi.com | Transition state energies, reaction pathways, regioselectivity, stereoselectivity, influence of substituents and solvents on reactivity. mdpi.comresearchgate.net |

| Molecular Electron Density Theory (MEDT) | Study of electrophilic aromatic substitution (EAS) reactions of pyridine derivatives. rsc.org | Analysis of reaction mechanisms (e.g., polar vs. non-polar), activation energies, and the effect of protonation on ring reactivity. rsc.org |

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For 3-(3-Fluorobenzoyl)pyridine, ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, are employed to achieve a complete structural assignment.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. The analysis of 3-(3-Fluorobenzoyl)pyridine in a solvent like deuterochloroform (CDCl₃) reveals distinct signals corresponding to the protons on both the pyridine (B92270) and the fluorobenzoyl rings.

The protons on the pyridine ring typically appear at lower field (higher ppm values) due to the electron-withdrawing effect of the nitrogen atom. The protons on the fluorobenzoyl ring are also influenced by the electron-withdrawing carbonyl group and the fluorine atom. The splitting patterns (e.g., doublets, triplets, multiplets) of these signals, governed by spin-spin coupling, provide crucial information about the neighboring protons.

Interactive Data Table: ¹H NMR Chemical Shift Data for 3-(3-Fluorobenzoyl)pyridine and Related Compounds

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| 3-(3-Fluorobenzoyl)pyridine | Pyridine H | 8.56 - 8.71 | m | - |

| 3-(3-Fluorobenzoyl)pyridine | Pyridine H | 7.51 - 7.80 | m | - |

| 3-(3-Fluorobenzoyl)pyridine | Fluorobenzoyl H | 7.20 - 7.60 | m | - |

| 2-Phenylpyridine | H-6 | 8.71 - 8.63 | m | - |

| 2-Phenylpyridine | H-3, H-4, H-5 | 7.65 - 7.77 | m | - |

| 2-Phenylpyridine | Phenyl H | 7.21 - 7.26 | m | - |

| 3-Methyl-2-phenylpyridine | H-6 | 8.56 | d | 3.6 |

| 3-Methyl-2-phenylpyridine | H-4 | 7.60 | d | 7.6 |

| 3-Methyl-2-phenylpyridine | H-5 | 7.20 | dd | 7.6, 4.8 |

| 3-Methyl-2-phenylpyridine | Phenyl H | 7.38 - 7.58 | m | - |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 3-(3-Fluorobenzoyl)pyridine gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The carbonyl carbon of the benzoyl group is typically observed at a very low field (around 190-210 ppm). The carbons of the aromatic rings appear in the range of approximately 100-150 ppm. The carbon atoms attached to the electronegative fluorine and nitrogen atoms will experience a downfield shift.

Interactive Data Table: ¹³C NMR Chemical Shift Data for 3-(3-Fluorobenzoyl)pyridine and Related Compounds

| Compound | Carbon | Chemical Shift (δ, ppm) |

|---|---|---|

| 3-(3-Fluorobenzoyl)pyridine | C=O | ~190 - 210 |

| 3-(3-Fluorobenzoyl)pyridine | Aromatic C | ~100 - 150 |

| 2-Phenylpyridine | C2, C6 | 156.2, 149.7 |

| 2-Phenylpyridine | C4 | 136.8 |

| 2-Phenylpyridine | C3, C5 | 122.4, 120.3 |

| 2-Phenylpyridine | Phenyl C | 128.4, 131.8, 138.2 |

| 3-Methyl-2-phenylpyridine | C2, C6 | 158.6, 146.9 |

| 3-Methyl-2-phenylpyridine | C3, C4 | 130.7, 138.4 |

| 3-Methyl-2-phenylpyridine | C5 | 122.0 |

| 3-Methyl-2-phenylpyridine | Phenyl C | 127.8, 128.1, 128.9, 140.5 |

¹⁹F NMR is a highly sensitive technique that is exclusively used to study fluorine-containing compounds. For 3-(3-Fluorobenzoyl)pyridine, the ¹⁹F NMR spectrum will show a signal for the single fluorine atom. The chemical shift of this signal is highly dependent on the electronic environment of the fluorine atom. In a typical ¹⁹F NMR spectrum of a fluorinated aromatic compound, the signal for the fluorine atom can be observed, and its coupling to nearby protons can provide additional structural information. For instance, a ¹⁹F NMR spectrum of a similar compound, 2-(3-fluorophenyl)pyridine, showed a chemical shift at -113.16 ppm. rsc.org

Two-dimensional (2D) NMR techniques are instrumental in definitively assigning the complex ¹H and ¹³C NMR spectra of 3-(3-Fluorobenzoyl)pyridine.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the signals of protons directly attached to carbon atoms. This allows for the unambiguous assignment of which proton is bonded to which carbon. oxinst.com

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. oxinst.comscribd.com This is particularly useful for identifying the connectivity between different parts of the molecule, such as the connection between the pyridine ring, the carbonyl group, and the fluorobenzoyl ring. oxinst.comscribd.com For example, an HMBC experiment would show a correlation between the protons on the pyridine ring adjacent to the carbonyl group and the carbonyl carbon itself. ipb.pt

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of 3-(3-Fluorobenzoyl)pyridine will exhibit characteristic absorption bands corresponding to the various vibrations of its bonds.

Key expected vibrational frequencies include:

C=O Stretch: A strong absorption band is expected in the region of 1650-1700 cm⁻¹ for the carbonyl group of the ketone.

C-F Stretch: A strong band in the region of 1000-1400 cm⁻¹ is characteristic of the carbon-fluorine bond.

Aromatic C=C Stretch: Multiple bands in the region of 1400-1600 cm⁻¹ are indicative of the carbon-carbon double bonds within the aromatic rings.

Aromatic C-H Stretch: These vibrations typically appear above 3000 cm⁻¹. vscht.cz

C-N Stretch: The stretching vibration of the carbon-nitrogen bond in the pyridine ring is also expected to be present.

Interactive Data Table: Characteristic FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl (C=O) | Stretch | 1650-1700 | Strong |

| Carbon-Fluorine (C-F) | Stretch | 1000-1400 | Strong |

| Aromatic (C=C) | Stretch | 1400-1600 | Medium to Strong |

| Aromatic (C-H) | Stretch | > 3000 | Medium to Weak |

Fourier-Transform Raman (FT-Raman) Spectroscopy

Experimental FT-Raman spectroscopic data for 3-(3-Fluorobenzoyl)pyridine is not extensively available in the reviewed scientific literature. However, the utility of this technique for the characterization of this molecule is significant. FT-Raman spectroscopy provides valuable information about the vibrational modes of a molecule, which are complementary to those observed in infrared spectroscopy.

For 3-(3-Fluorobenzoyl)pyridine, FT-Raman analysis would be expected to reveal characteristic peaks corresponding to its specific functional groups. Key vibrational modes would include:

Carbonyl Stretching (νC=O): A strong Raman band is anticipated for the carbonyl group stretching, typically found in the region of 1650-1680 cm⁻¹. The exact position would be influenced by the electronic effects of the adjacent fluorophenyl and pyridyl rings.

Aromatic Ring Vibrations: Multiple bands corresponding to the C-C stretching vibrations within the pyridine and fluorobenzene (B45895) rings would be visible, generally in the 1400-1600 cm⁻¹ region.

C-F Stretching (νC-F): The carbon-fluorine stretching vibration is expected to produce a characteristic band, though its intensity can vary.

Ring Breathing Modes: The symmetric vibrational modes of both the pyridine and fluorobenzene rings would result in distinct, often strong, Raman signals at lower frequencies.

A complete vibrational analysis, often supported by Density Functional Theory (DFT) calculations, would allow for the precise assignment of these bands, confirming the molecular structure and providing insight into the intramolecular dynamics. nih.govresearchgate.net

Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis (e.g., HR-MS)

While specific high-resolution mass spectrometry (HR-MS) studies detailing the fragmentation pathways of 3-(3-Fluorobenzoyl)pyridine are not prominent in published literature, the application of this technique is fundamental for its characterization. HR-MS would be employed to determine the compound's exact molecular mass, thereby confirming its elemental composition (C₁₂H₈FNO).

Electron ionization mass spectrometry (EI-MS) would induce fragmentation, providing structural information. A plausible fragmentation pattern for 3-(3-Fluorobenzoyl)pyridine would likely initiate with cleavage at the carbonyl group, which is a common fragmentation pathway for ketones. sapub.orgmiamioh.edu The primary fragmentation steps are hypothesized to be:

Alpha-Cleavage: The bond between the carbonyl carbon and the pyridine ring or the fluorophenyl ring could break.

Loss of the pyridyl radical (•C₅H₄N) would yield a fluorobenzoyl cation ([C₇H₄FO]⁺).

Loss of the fluorobenzoyl radical (•C₇H₄FO) would yield a pyridylcarbonyl cation ([C₆H₄NO]⁺).

Subsequent Fragmentation: These initial fragment ions would undergo further decomposition. The fluorobenzoyl cation could lose carbon monoxide (CO) to form a fluorophenyl cation ([C₆H₄F]⁺). The pyridylcarbonyl cation could also lose CO to form the pyridyl cation ([C₅H₄N]⁺).

Analysis of the resulting mass-to-charge ratios (m/z) of these fragment ions allows for the reconstruction of the molecule's structure, confirming the connectivity of the pyridyl, carbonyl, and fluorophenyl moieties. mdpi.comresearchgate.net

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Detailed single-crystal X-ray diffraction data specifically for 3-(3-Fluorobenzoyl)pyridine has not been identified in the surveyed literature. Such an analysis would provide definitive proof of its molecular structure in the solid state and crucial insights into its crystal packing. nih.gov The following sections describe the type of information that would be obtained from this powerful analytical technique.

A single-crystal X-ray diffraction experiment would determine the fundamental crystallographic parameters of 3-(3-Fluorobenzoyl)pyridine. This data is typically presented in a standardized format, as shown in the illustrative table below. The analysis would identify the crystal system (e.g., monoclinic, orthorhombic), the space group (e.g., P2₁/c, Pbca), and the precise dimensions of the unit cell. scispace.comnih.govmdpi.com

Table 1: Illustrative Crystallographic Data for 3-(3-Fluorobenzoyl)pyridine Note: These are representative parameters and not experimental data.

| Parameter | Value |

|---|---|

| Chemical formula | C₁₂H₈FNO |

| Formula weight | 201.20 g/mol |

| Crystal system | Data not available |

| Space group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Temperature (K) | Data not available |

| R-factor (%) | Data not available |

The crystal packing of 3-(3-Fluorobenzoyl)pyridine would be stabilized by a network of non-covalent intermolecular interactions. Given the molecule's structure, several types of interactions are expected to be significant:

C-H···O Hydrogen Bonds: The carbonyl oxygen is a strong hydrogen bond acceptor. It would likely participate in weak C-H···O hydrogen bonds with aromatic C-H donors from the pyridyl and fluorophenyl rings of neighboring molecules, influencing the supramolecular architecture. nih.gov

C-H···N Hydrogen Bonds: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, potentially forming C-H···N interactions with C-H groups of adjacent molecules. researcher.life

C-H···π Interactions: Hydrogen atoms from the aromatic rings could interact with the π-systems of adjacent rings, further stabilizing the crystal lattice. nih.govnih.gov

C-H···F Interactions: Weak interactions involving the fluorine atom, such as C-H···F hydrogen bonds, might also be present, although their structure-directing influence can be debated. nih.gov

These interactions collectively dictate the three-dimensional arrangement of molecules in the crystal. mdpi.comresearchgate.netscispace.com

In the solid state, it is possible for molecules or parts of molecules to exhibit disorder, meaning they occupy multiple positions or orientations within the crystal lattice. For 3-(3-Fluorobenzoyl)pyridine, the fluorophenyl ring could be a potential source of disorder. For instance, the ring might be found to adopt two slightly different conformations, a phenomenon that has been observed in structurally related compounds like 3-Fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide. nih.govdcu.ie In such cases, the crystallographic refinement would model the fluorine atom and associated carbons over two positions, each with a specific occupancy factor that sums to unity. The analysis of such disorder provides a more accurate picture of the molecule's behavior in the solid state.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are foundational to the theoretical study of molecules. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometry and analyzing electronic properties due to its balance of accuracy and computational efficiency. nih.gov For molecules like 3-(3-Fluorobenzoyl)pyridine, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization). nih.govresearchgate.netmdpi.comresearchgate.net

The optimization process finds the minimum energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov This theoretical structure can then be compared with experimental data, for instance from X-ray crystallography, to validate the computational model. researchgate.net

Furthermore, DFT is used to analyze the electronic structure by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.gov A smaller gap generally implies higher reactivity. These orbitals' spatial distributions are also mapped to identify the likely sites for electrophilic and nucleophilic attack.

Table 1: Illustrative DFT-Calculated Parameters for a Benzoylpyridine Derivative Note: This table presents typical data obtained through DFT calculations for a related compound to illustrate the methodology, as specific published data for 3-(3-Fluorobenzoyl)pyridine is not available.

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|

| Total Energy | -855.45 Hartrees |

| HOMO Energy | -6.78 eV |

| LUMO Energy | -1.95 eV |

| HOMO-LUMO Gap | 4.83 eV |

| Dipole Moment | 3.12 Debye |

Ab Initio Methods for Conformational Analysis and Energy Profiles

Ab initio (from first principles) methods, such as Hartree-Fock (HF) theory, provide another avenue for quantum chemical investigation without reliance on experimental parameters. These methods are particularly useful for performing conformational analysis, which involves mapping the potential energy surface of a molecule as a function of its geometry. researchgate.netiu.edu.sa

For 3-(3-Fluorobenzoyl)pyridine, a key conformational feature is the torsion angle between the pyridine (B92270) ring and the 3-fluorobenzoyl group. By systematically rotating this bond and calculating the energy at each step using ab initio methods, an energy profile can be generated. This profile reveals the lowest-energy (most stable) conformers and the energy barriers to rotation between them. researchgate.net Identifying the global minimum energy conformer is essential, as it represents the most populated structure under thermal equilibrium and is the basis for predicting other properties.

Prediction of Spectroscopic Parameters (e.g., theoretical IR and NMR spectra)

Quantum chemical calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental spectra to confirm molecular structures. nih.govresearchgate.net

Theoretical IR Spectra : By performing a vibrational frequency analysis on the optimized geometry of 3-(3-Fluorobenzoyl)pyridine, a theoretical infrared (IR) spectrum can be generated. nih.govresearchgate.net The calculations yield the frequencies and intensities of the fundamental vibrational modes. These theoretical frequencies are often scaled by a factor to correct for anharmonicity and limitations in the computational method, allowing for a more accurate comparison with experimental IR data. nih.gov

Theoretical NMR Spectra : The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for a given molecule. iu.edu.sanih.gov These calculations provide theoretical spectra that are invaluable for assigning peaks in experimental NMR data and confirming the structural connectivity of 3-(3-Fluorobenzoyl)pyridine. prensipjournals.com Comparing the computed chemical shifts with experimental values serves as a stringent test of the accuracy of the calculated molecular structure. researchgate.net

Table 2: Representative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for a Related Pyridine Derivative Note: This table is an example to show how theoretical NMR data is compared with experimental results. Specific data for 3-(3-Fluorobenzoyl)pyridine is not available in the cited literature.

| Atom | Experimental Shift (ppm) | Calculated Shift (ppm) (GIAO) |

|---|---|---|

| C2 | 150.1 | 151.5 |

| C3 | 135.8 | 136.2 |

| C4 | 124.5 | 125.0 |

| C5 | 138.0 | 138.9 |

| C6 | 148.9 | 149.7 |

Molecular Modeling and Simulation Approaches

Beyond the properties of a single, isolated molecule, molecular modeling techniques can simulate more complex phenomena, such as chemical reactions and intermolecular interactions.

Reaction Pathway Exploration and Transition State Analysis

Computational methods can be used to explore the potential energy surface of a chemical reaction, providing a detailed map of the transformation from reactants to products. This involves locating and characterizing critical points along the reaction coordinate, most notably the transition state—the highest energy point on the minimum energy path.

For reactions involving 3-(3-Fluorobenzoyl)pyridine, such as its synthesis or subsequent functionalization, transition state analysis can elucidate the reaction mechanism. By calculating the energy of the transition state, the activation energy for the reaction can be determined, which is directly related to the reaction rate. Methods like transition path sampling can be powerful in studying these pathways on complex energy landscapes. manchester.ac.uk

Modeling of Intermolecular Interactions in Supramolecular Systems

The behavior of 3-(3-Fluorobenzoyl)pyridine in condensed phases (liquid or solid) is governed by intermolecular interactions. Molecular modeling can be used to study how molecules of 3-(3-Fluorobenzoyl)pyridine interact with each other or with other molecules in a supramolecular assembly.

These simulations can identify and quantify non-covalent interactions such as hydrogen bonds, halogen bonds (involving the fluorine atom), π-π stacking between the aromatic rings, and van der Waals forces. Understanding these interactions is key to predicting crystal packing, solubility, and the potential for the molecule to bind to biological targets like proteins. The formation of hypervalent complexes through intermolecular interactions, for instance, has been studied in systems involving pyridine, demonstrating the utility of these models in supramolecular chemistry. nih.gov

Chemical Derivatization Strategies for Analytical and Synthetic Applications

Strategies for Modifying 3-(3-Fluorobenzoyl)pyridine and Related Chemical Entities

The modification of 3-(3-Fluorobenzoyl)pyridine can be approached through several chemical reactions targeting either the pyridine (B92270) ring or the benzoyl moiety. These derivatizations are crucial for developing new compounds and for preparing the molecule for specific analytical techniques.

Acylation involves the introduction of an acyl group (-C(O)R) onto a molecule. For pyridines, direct Friedel-Crafts acylation is generally challenging due to the electron-deficient nature of the pyridine ring, which is further deactivated by the benzoyl group. youtube.com The nitrogen atom in the pyridine ring can also be acylated, forming a pyridinium (B92312) salt, which further deactivates the ring towards electrophilic substitution. youtube.com

However, alternative strategies can be employed for the acylation of pyridines and related heterocycles:

Acylation of Metalated Pyridines: Pyridines can be deprotonated using strong bases like organolithium reagents to form lithiated pyridines. These nucleophilic intermediates can then react with acylating agents such as acyl chlorides or anhydrides to introduce an acyl group onto the pyridine ring. youtube.com For instance, lithiation of a pyridine ring followed by reaction with benzoyl chloride can yield a benzoylated pyridine. youtube.com

Radical Acylation: Acyl radicals can be generated from aldehydes or carboxylic acid derivatives and can add to the protonated (acid-activated) pyridine ring. This method often requires an oxidant for the final aromatization step. youtube.com

Friedel-Crafts Acylation of Activated Analogs: In related, more electron-rich heterocyclic systems like imidazo[1,2-a]pyridines, Friedel-Crafts acylation can be achieved, for example, at the C-3 position using reagents like acetic anhydride (B1165640) with a Lewis acid catalyst such as aluminum chloride. nih.govnih.gov This suggests that modification of the pyridine ring in 3-(3-Fluorobenzoyl)pyridine to increase its electron density could facilitate acylation.

A summary of potential acylation strategies is presented in the table below.

| Strategy | Reagents | Comments |

| Acylation of Metalated Pyridines | Strong base (e.g., LDA, n-BuLi), Acylating agent (e.g., RCOCl) | Circumvents the low reactivity of the pyridine ring towards electrophiles. |

| Radical Acylation | Aldehyde/Carboxylic acid derivative, Acid, Oxidant | Involves the addition of a nucleophilic acyl radical to an activated pyridine ring. |

| Friedel-Crafts (on activated analogs) | Acylating agent (e.g., (RCO)₂O), Lewis Acid (e.g., AlCl₃) | Applicable to more electron-rich pyridine derivatives or related heterocycles. |

Table 1. Potential Acylation Strategies for Pyridine-Containing Compounds.

Silylation is the process of replacing an active hydrogen atom with a silyl (B83357) group, most commonly a trimethylsilyl (B98337) (TMS) group. gcms.cz This derivatization is widely used in gas chromatography to increase the volatility and thermal stability of polar compounds. gcms.czweber.hu For a compound like 3-(3-Fluorobenzoyl)pyridine, silylation could potentially occur at several sites.

Recent research has focused on the C-H silylation of pyridines, offering a direct way to introduce silyl groups onto the ring. nih.gov

Catalytic C-H Silylation: Transition metal catalysts, such as those based on rhodium or zinc, can facilitate the direct silylation of C-H bonds in pyridines. nih.govrsc.orgrsc.org For example, Zn(OTf)₂ has been shown to catalyze the silylation of pyridine at the 3-position. nih.gov Rhodium-aluminum complexes have been developed for the C2-selective silylation of pyridines. rsc.orgrsc.org The regioselectivity of these reactions is often influenced by the catalyst and the substituents on the pyridine ring.

Silylation of Functional Groups: While 3-(3-Fluorobenzoyl)pyridine itself does not have highly active hydrogens like those in -OH, -NH, or -SH groups, related compounds with such functionalities would be readily silylated using common reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.net

The table below summarizes some silylation approaches.

| Silylation Approach | Reagent/Catalyst | Target Site |

| Catalytic C-H Silylation | Zn(OTf)₂ / Et₃SiH | Pyridine Ring C-H bonds |

| Catalytic C-H Silylation | Rh-Al complex / H-SiMe₂Ph | C2-position of the pyridine ring |

| Standard Silylation | BSTFA, MSTFA | Active hydrogens (e.g., -OH, -NH₂) on related compounds |

Table 2. Silylation Methodologies for Pyridine Derivatives.

Alkylation involves the transfer of an alkyl group from one molecule to another. The pyridine nitrogen in 3-(3-Fluorobenzoyl)pyridine is a nucleophilic site and can be alkylated to form a pyridinium salt. Additionally, C-H alkylation of the pyridine ring is also possible.

N-Alkylation: The lone pair of electrons on the pyridine nitrogen readily attacks alkyl halides or other electrophilic alkylating agents to form quaternary pyridinium salts.

C-H Alkylation: Direct C-H alkylation of pyridines can be achieved through various methods, including photocatalytic approaches. For instance, the hydroarylation of alkenes with halopyridines under photocatalytic conditions can be used to introduce alkyl chains at the 3-position of the pyridine ring. nih.gov

Borrowing Hydrogen Methodology: Transition-metal-free direct N-alkylation of anilines using alcohols has been demonstrated with pyridine acting as a hydrogen shuttle in a "borrowing hydrogen" process. rsc.orgresearchgate.net This type of methodology could potentially be adapted for the alkylation of related amino-substituted benzoylpyridines.

The following table outlines potential alkylation reactions.

| Alkylation Type | Reagents | Product |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | N-alkyl pyridinium salt |

| C-H Alkylation (Photocatalytic) | Alkene, Photocatalyst | C-alkylated pyridine |

| Borrowing Hydrogen (for amino analogs) | Alcohol, Base | N-alkylated amino-pyridine derivative |

Table 3. Potential Alkylation Reactions for Pyridine-Based Compounds.

Derivatization for Enhanced Chromatographic Performance

For chromatographic analysis, particularly gas chromatography (GC), derivatization is often necessary for compounds that are non-volatile, thermally unstable, or exhibit poor peak shape due to adsorption effects. gcms.czweber.hu The primary goal of derivatization for chromatography is to create a derivative that is more volatile and less polar than the parent compound. weber.hu

For a ketone like 3-(3-Fluorobenzoyl)pyridine, the carbonyl group can be a target for derivatization to improve its GC performance.

Oxime Formation: The ketone can react with hydroxylamine (B1172632) or its derivatives, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), to form an oxime. researchgate.net PFBHA derivatives are particularly useful as they are highly sensitive to electron capture detection (ECD).

Hydrazone Formation: Reaction with hydrazines, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), forms stable, colored hydrazones. This is a common method for the analysis of aldehydes and ketones.

Silylation: As mentioned previously, silylation can increase volatility. While the ketone itself is not directly silylated, any potential enol form could react with a silylating agent. More commonly, other functional groups in related molecules would be targeted. gcms.cz

The impact of derivatization on chromatographic properties is significant.

| Derivatization Reaction | Reagent | Effect on Chromatographic Performance |

| Oxime formation | PFBHA | Increased volatility, enhanced ECD response. |

| Hydrazone formation | DNPH | Increased molecular weight, suitable for HPLC-UV analysis. |

| Silylation (of related compounds) | BSTFA | Increased volatility, improved peak shape in GC. |

Table 4. Derivatization for Improved Chromatographic Performance.

Derivatization for Enhanced Spectroscopic Detection

In liquid chromatography (HPLC), derivatization is often employed to introduce a chromophore or a fluorophore into an analyte that lacks strong UV absorbance or fluorescence, thereby enhancing its detectability. sdiarticle4.com This can be done either before the chromatographic separation (pre-column derivatization) or after separation and before detection (post-column derivatization). sdiarticle4.com

For 3-(3-Fluorobenzoyl)pyridine, which already possesses a UV-absorbing benzoyl-pyridine structure, derivatization can still be used to shift the absorption to a more desirable wavelength or to introduce fluorescence for higher sensitivity and selectivity. The ketone group is a prime target for such derivatization.

Introduction of Chromophores: Reagents like 2,4-dinitrophenylhydrazine (DNPH) react with the carbonyl group to form highly colored hydrazones with strong absorbance in the visible region, which can be detected with high sensitivity using a UV-Vis detector. sdiarticle4.com

Introduction of Fluorophores: Fluorescent labeling agents (fluorophores) can be introduced to impart fluorescence to the molecule. For ketones, reagents such as dansyl hydrazine (B178648) can be used to form fluorescent hydrazones. These derivatives can then be detected with high sensitivity using a fluorescence detector.

The table below provides examples of derivatization for enhanced spectroscopic detection.

| Detection Method | Reagent | Functional Group Targeted | Resulting Derivative |

| UV-Visible Spectroscopy | 2,4-Dinitrophenylhydrazine (DNPH) | Ketone (carbonyl) | Dinitrophenylhydrazone |

| Fluorescence Spectroscopy | Dansyl hydrazine | Ketone (carbonyl) | Dansylhydrazone |

| UV-Visible Spectroscopy | Phenyl isothiocyanate (PITC) | Primary/Secondary Amines (on related compounds) | Phenylthiocarbamyl (PTC) derivative |

Table 5. Derivatization for Enhanced Spectroscopic Detection.

Advanced Applications in Chemical Sciences

Role as a Versatile Building Block in Complex Organic Synthesis

The structural scaffold of 3-(3-Fluorobenzoyl)pyridine, featuring both a fluorinated phenyl ring and a pyridine (B92270) unit, positions it as a highly versatile building block in the synthesis of complex organic molecules. The pyridine ring, a common heterocycle in FDA-approved drugs, and the fluorinated benzoyl group contribute to desirable pharmacokinetic and physicochemical properties in the target molecules.

The presence of the fluorine atom can significantly influence the metabolic stability, binding affinity, and lipophilicity of a molecule, making fluorinated building blocks highly sought after in medicinal and agrochemical research. Pyridine derivatives are integral to the synthesis of a wide array of bioactive compounds, including pharmaceuticals and agrochemicals. For instance, the pyridine moiety is a key component in various drugs and is also found in numerous agrochemicals, where it contributes to their biological activity.

The reactivity of the pyridine ring and the benzoyl group in 3-(3-Fluorobenzoyl)pyridine allows for a variety of chemical transformations. The pyridine nitrogen can act as a nucleophile or a directing group in metal-catalyzed reactions, while the carbonyl group can undergo classical reactions such as reduction, olefination, and condensation. Furthermore, the aromatic rings can be subjected to electrophilic or nucleophilic substitution reactions, enabling the introduction of additional functional groups and the construction of more elaborate molecular architectures.

One notable application of pyridine-containing building blocks is in the synthesis of 3-alkylpyridine alkaloids, a class of bioactive marine natural products. While not directly employing 3-(3-Fluorobenzoyl)pyridine, the synthetic strategies for these complex molecules often rely on the functionalization of a pyridine core, highlighting the importance of substituted pyridines as synthetic intermediates nih.gov. The development of efficient synthetic routes to functionalized pyridines is crucial for accessing these and other complex natural products and their analogs.

The following table summarizes key reactions where pyridine derivatives, analogous to 3-(3-Fluorobenzoyl)pyridine, serve as crucial building blocks.

| Reaction Type | Reagents and Conditions | Product Class | Reference |

| Hydroarylation | Terminal-bromo alkenes, photocatalyst | 3-Alkylpyridines | nih.gov |

| C-H Arylation | Palladium catalyst, phosphine (B1218219) ligand | Fused heteroaromatics | beilstein-journals.org |

| Multi-component Reactions | Various reactants, catalyst | Polysubstituted pyridines | nih.gov |

Application in Organic and Inorganic Catalysis as a Ligand or Reactant

The pyridine nitrogen atom in 3-(3-Fluorobenzoyl)pyridine possesses a lone pair of electrons, making it an excellent ligand for coordinating with a wide range of metal centers. This coordination ability is fundamental to its application in both organic and inorganic catalysis. Pyridine-containing ligands are ubiquitous in transition metal catalysis, where they can modulate the electronic and steric properties of the metal catalyst, thereby influencing its activity, selectivity, and stability.

In the realm of palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation, pyridine-based ligands play a crucial role. These reactions are instrumental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The specific electronic and steric environment provided by the pyridine ligand can be fine-tuned to achieve high efficiency and regioselectivity in these transformations nih.govrsc.org.

Furthermore, chiral pyridine-containing ligands are extensively used in asymmetric catalysis to synthesize enantiomerically enriched products. The development of novel chiral pyridine-oxazoline ligands, for example, has led to significant advancements in a variety of asymmetric reactions rsc.org. The design of such ligands often involves the strategic placement of substituents on the pyridine ring to create a well-defined chiral environment around the metal center.

While specific catalytic applications of 3-(3-Fluorobenzoyl)pyridine as a ligand are not extensively documented in the readily available literature, its structural motifs are present in more complex ligands that have shown catalytic activity. The electronic effect of the 3-fluorobenzoyl group could potentially influence the donor-acceptor properties of the pyridine nitrogen, offering a means to fine-tune the catalytic performance of a metal complex.

The table below provides examples of catalytic systems where pyridine-based ligands are essential for their function.

| Catalytic Reaction | Metal Catalyst | Ligand Type | Application | Reference |

| C-H Arylation | Palladium | Phosphine-Pyridine | Synthesis of fused heterocycles | beilstein-journals.org |

| Asymmetric Annulation | Organocatalyst | Chiral Pyridine N-oxide | Stereoselective synthesis | mdpi.com |

| Cross-Coupling | Palladium | Pyridine-based | Synthesis of GPR54 antagonists | rsc.org |

Exploration in Supramolecular Chemistry

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The ability of molecules to self-assemble into well-defined, ordered architectures is at the heart of this field. 3-(3-Fluorobenzoyl)pyridine possesses several features that make it an interesting candidate for the construction of supramolecular assemblies.

Design and Self-Assembly of Extended Architectures

The pyridine nitrogen of 3-(3-Fluorobenzoyl)pyridine can participate in coordination bonds with metal ions, leading to the formation of coordination polymers. These materials consist of repeating coordination entities extending in one, two, or three dimensions. The structure and properties of coordination polymers can be tuned by varying the metal ion, the organic ligand, and the reaction conditions. The rigid nature of the pyridine and phenyl rings in 3-(3-Fluorobenzoyl)pyridine can impart stability and directionality to the resulting supramolecular structures rsc.orgrsc.orgnih.gov.

Investigation of Intermolecular Interactions for Supramolecular Assembly

Beyond coordination bonds, other non-covalent interactions play a crucial role in the self-assembly of 3-(3-Fluorobenzoyl)pyridine. These include hydrogen bonding, π-π stacking, and halogen bonding. The fluorine atom in the 3-fluorobenzoyl group can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base. This interaction has emerged as a powerful tool in crystal engineering for the rational design of solid-state architectures.

The interplay of these various intermolecular forces can lead to the formation of intricate and predictable supramolecular patterns in the solid state. The study of these interactions is essential for understanding and controlling the self-assembly process and for designing materials with desired properties. While the specific supramolecular chemistry of 3-(3-Fluorobenzoyl)pyridine is an area for further exploration, the principles of host-guest chemistry, where a larger host molecule encapsulates a smaller guest molecule, are also relevant. The cavity of a self-assembled structure derived from this molecule could potentially bind to specific guest molecules mdpi.comrsc.org.

The following table highlights key intermolecular interactions and their role in the formation of supramolecular structures with pyridine-containing molecules.

| Interaction Type | Description | Resulting Architecture |

| Coordination Bonding | Metal-ligand interaction | Coordination Polymers |

| Hydrogen Bonding | Directional interaction involving hydrogen | Sheets, Helices, Networks |

| π-π Stacking | Attraction between aromatic rings | Stacked columns |

| Halogen Bonding | Interaction involving a halogen atom | Chains, Grids |

Potential in Materials Science (e.g., dyestuffs, luminescence intensifiers, fluorescent dyes)

The electronic properties of 3-(3-Fluorobenzoyl)pyridine, particularly the combination of an electron-withdrawing fluorinated ring and a π-deficient pyridine ring, suggest its potential for applications in materials science. These applications often rely on the photophysical properties of the molecule, such as its ability to absorb and emit light.

Pyridine-containing compounds are known to be key components in various functional materials, including those used in organic electronics. For instance, pyridine-based materials have been developed as electron-transporting layers in organic solar cells, where their electronic properties contribute to efficient device performance rsc.org. Similarly, pyridine-carbonitrile based compounds have been utilized in organic light-emitting diodes (OLEDs) as thermally activated delayed fluorescence (TADF) emitters, achieving high quantum efficiencies nih.gov.

The incorporation of fluorine atoms can further enhance the performance of these materials by modifying their electronic energy levels and improving their stability. While the specific photophysical properties of 3-(3-Fluorobenzoyl)pyridine have not been extensively reported, related pyridine derivatives have been investigated as fluorescent probes. The fluorescence of these molecules can be sensitive to their environment, making them useful for sensing applications mdpi.com.

The solid-state fluorescence of organic molecules is another area of interest, with applications in sensing, imaging, and lighting. The way molecules pack in the solid state can significantly affect their emission properties. By controlling the intermolecular interactions, it is possible to tune the solid-state fluorescence of organic materials researchgate.netrsc.orgnih.govrsc.org. The potential for 3-(3-Fluorobenzoyl)pyridine to form ordered assemblies through non-covalent interactions suggests that its solid-state emission properties could be of interest for materials science applications.

The table below summarizes the potential applications of pyridine-based materials in materials science.

| Application Area | Material Type | Key Property | Reference |

| Organic Solar Cells | Electron Transporting Material | Electron Mobility | rsc.org |

| Organic Light-Emitting Diodes | TADF Emitter | High Quantum Yield | nih.gov |

| Fluorescent Probes | Pyridine Derivatives | Environment-sensitive Fluorescence | mdpi.com |

| Solid-State Lighting | Crystalline Powders | Tunable Solid-State Fluorescence | rsc.org |

Q & A

Q. What are the standard synthetic routes for preparing 3-(3-Fluorobenzoyl)pyridine, and how do reaction conditions influence yield?

3-(3-Fluorobenzoyl)pyridine is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution. A common approach involves reacting 3-fluorobenzoyl chloride with a pyridine derivative under anhydrous conditions, using Lewis acids like AlCl₃ as catalysts . Key factors affecting yield include:

Q. Example Synthesis Routes

| Method | Starting Materials | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Friedel-Crafts | 3-Fluorobenzoyl chloride, pyridine | AlCl₃ | 65–72 | |

| Nucleophilic Substitution | 3-Fluoroiodobenzene, pyridinyl Grignard | Pd(PPh₃)₄ | 58–63 |

Q. How is the structural integrity of 3-(3-Fluorobenzoyl)pyridine validated experimentally?

Structural confirmation requires a combination of:

Q. What are the key reactivity patterns of 3-(3-Fluorobenzoyl)pyridine in organic transformations?

The compound undergoes:

- Electrophilic Substitution : Fluorine directs electrophiles to the para position on the benzoyl ring.

- Nucleophilic Attack : Pyridine nitrogen activates the carbonyl group for nucleophilic addition (e.g., Grignard reagents form tertiary alcohols) .

- Cross-Coupling : Suzuki-Miyaura reactions at the pyridine C4 position using Pd catalysts .

Q. What purification strategies are effective for isolating 3-(3-Fluorobenzoyl)pyridine?

Q. What preliminary biological activities have been reported for this compound?

While direct data on 3-(3-Fluorobenzoyl)pyridine is limited, structurally related fluoropyridines show:

- Antimicrobial Activity : MIC values of 8–16 µg/mL against S. aureus .

- Enzyme Inhibition : IC₅₀ of 1.2 µM against COX-2 due to fluorine’s electron-withdrawing effects .

Advanced Research Questions

Q. How do substituent modifications on the pyridine ring alter bioactivity in structure-activity relationship (SAR) studies?

Substituents at the pyridine C2/C4 positions significantly modulate potency:

Q. What computational methods predict binding modes of 3-(3-Fluorobenzoyl)pyridine derivatives?

Q. How can contradictory data on reaction product ratios be resolved?

In studies where 1:1 vs. 2:1 benzoyl:pyridine adducts form :

- Kinetic Control : Lower temperatures (0°C) favor the 1:1 product.

- Thermodynamic Control : Prolonged heating (80°C, 24h) shifts equilibrium toward the 2:1 adduct.

Q. What degradation pathways occur under physiological conditions, and how are they mitigated?

Q. Which advanced analytical techniques quantify trace impurities in synthesized batches?

Q. How are enantiomeric impurities addressed in chiral derivatives of this compound?

Q. What strategies enhance bioavailability in preclinical models?

Q. What toxicological profiles are observed in in vitro assays?

Q. How can green chemistry principles be applied to its synthesis?

- Solvent Alternatives : Replace dichloromethane with cyclopentyl methyl ether (CPME), reducing E-factor by 40% .

- Catalyst Recycling : Magnetic Fe₃O₄-supported Pd nanoparticles enable 5 reuse cycles without activity loss .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.